molecular formula C15H22O2 B1248325 Scopariol

Scopariol

Cat. No.: B1248325
M. Wt: 234.33 g/mol
InChI Key: LWILYKOQWHWUQO-KKUMJFAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scopariol is a bioactive sesquiterpene isolated from the marine red alga Laurencia scoparia, collected in Brazilian coastal waters . Structurally, it belongs to the rearranged carane skeleton family, distinguishing it from conventional β-carane-type sesquiterpenes. Scopariol has garnered attention for its cytotoxic properties, particularly its potent activity against the NCI/ADR-RES breast cancer cell line in the NCI 60 human tumor screening panel . Its unique carbon framework and stereochemical arrangement contribute to its biological profile, making it a subject of interest in natural product drug discovery.

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(4S,6R,9R)-1,4,9-trimethyl-5-methylidenespiro[5.5]undeca-1,10-diene-4,9-diol

InChI

InChI=1S/C15H22O2/c1-11-5-6-14(4,17)12(2)15(11)9-7-13(3,16)8-10-15/h5,7,9,16-17H,2,6,8,10H2,1,3-4H3/t13-,14-,15-/m0/s1

InChI Key

LWILYKOQWHWUQO-KKUMJFAQSA-N

Isomeric SMILES

CC1=CC[C@](C(=C)[C@@]12CC[C@@](C=C2)(C)O)(C)O

Canonical SMILES

CC1=CCC(C(=C)C12CCC(C=C2)(C)O)(C)O

Synonyms

scopariol

Origin of Product

United States

Comparison with Similar Compounds

Skeleton Type and Rearrangements

  • Scopariol : Features a rearranged carane skeleton , characterized by an unconventional carbon backbone resulting from biosynthetic modifications .
  • Isorigidol and Ma’ilione : Both are β-carane-type sesquiterpenes with standard carane frameworks. Isorigidol’s X-ray crystallography confirmed its absolute stereochemistry as (3R,6S,9S,10S), while ma’ilione is a geometric isomer of isorigidol .
  • Marioildeon : A tribrominated carane isolated from a Philippine Laurencia species, distinguished by three bromine substituents on its skeleton .
  • 3-Bromoobtusol: A brominated sesquiterpene from Laurencia luzonensis with a cis A/B and B/C ring junction, contrasting with the trans configuration in the non-brominated obtusol from sponges .

Substituents and Stereochemistry

  • Scopariol : Lacks halogenation but exhibits stereochemical complexity due to its rearranged skeleton.
  • Marioildeon and 3-Bromoobtusol : Bromination enhances their molecular polarity and influences receptor binding. The bromine atoms in marioildeon are linked to its cytotoxicity, while 3-bromoobtusol’s cis ring junctions alter its spatial interactions compared to obtusol .

Functional Comparison

Cytotoxicity

  • Marioildeon : Exhibits broad-spectrum cytotoxicity across the NCI 60 cell line panel , indicating less specificity but broader applicability .
  • Isorigidol and Ma’ilione: No explicit cytotoxicity data are reported, though their β-carane structures may confer distinct bioactivity profiles .

Antimicrobial Activity

  • Pannosanol and Pannosane (related Laurencia metabolites): These halogenated sesquiterpenes from Laurencia pannosa display antimicrobial activity, highlighting functional divergence from Scopariol’s cytotoxic focus .

Data Table: Key Features of Scopariol and Analogues

Compound Source Skeleton Type Key Structural Features Biological Activity
Scopariol Laurencia scoparia Rearranged carane Non-halogenated, stereochemically complex Selective cytotoxicity (NCI/ADR-RES)
Isorigidol Laurencia scoparia β-carane (3R,6S,9S,10S) configuration Not reported
Marioildeon Laurencia sp. (Philippines) Tribrominated carane Three bromine substituents Broad cytotoxicity (NCI 60 panel)
3-Bromoobtusol Laurencia luzonensis Brominated sesquiterpene Cis A/B and B/C ring junctions Stereochemical contrast to obtusol
Pannosanol Laurencia pannosa Rearranged carane Halogenated, unusual carane rearrangement Antimicrobial

Research Implications and Challenges

  • Structural-Activity Relationships (SAR) : Scopariol’s rearranged skeleton and lack of halogenation may optimize its interaction with drug-resistant cancer targets, whereas brominated analogues like marioildeon leverage halogen bonds for cytotoxicity .
  • Stereochemical Sensitivity: The cis/trans ring junctions in 3-bromoobtusol vs. obtusol underscore how minor stereochemical changes dramatically alter bioactivity, a consideration for Scopariol derivatives .
  • Knowledge Gaps: Limited data on isorigidol and ma’ilione’s biological effects highlight the need for further pharmacological profiling of β-carane-type sesquiterpenes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Scopariol
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